5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride

Regiochemistry Receptor binding geometry Muscarinic antagonist

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS 1219972-21-0) is a synthetic biphenyl-ether-piperidine derivative with molecular formula C₁₈H₂₁Cl₂NO and molecular weight 338.3 g/mol, typically supplied at 95% purity as the hydrochloride salt. The compound belongs to a broader class of biphenylyl piperidine ethers that have been explored in patent literature as muscarinic receptor antagonists, NK₁ receptor ligands, and hypolipidemic agents.

Molecular Formula C18H21Cl2NO
Molecular Weight 338.3 g/mol
CAS No. 1219972-21-0
Cat. No. B1424651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
CAS1219972-21-0
Molecular FormulaC18H21Cl2NO
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H20ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
InChIKeyAVONWPQVWGSPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS 1219972-21-0): Structural Identity and Procurement Baseline


5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS 1219972-21-0) is a synthetic biphenyl-ether-piperidine derivative with molecular formula C₁₈H₂₁Cl₂NO and molecular weight 338.3 g/mol, typically supplied at 95% purity as the hydrochloride salt . The compound belongs to a broader class of biphenylyl piperidine ethers that have been explored in patent literature as muscarinic receptor antagonists, NK₁ receptor ligands, and hypolipidemic agents [1]. Its defining structural features include a 5-chloro substitution on the biphenyl core, a methyleneoxy linker at the 2-position, and a 3-piperidinylmethyl moiety—a combination that distinguishes it from both regioisomeric and halogen-variant analogs within this compound family.

Why In-Class Substitution of 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS 1219972-21-0) Carries Quantifiable Risk


Within the biphenylyl piperidine ether family, subtle structural variations produce large functional divergences that preclude simple generic interchange. The position of the piperidine attachment on the methyleneoxy linker (3-piperidinylmethyl vs. 4-piperidinylmethyl) alters the spatial orientation of the basic nitrogen, directly impacting receptor binding geometry and pharmacokinetic profiles [1]. Halogen identity (5-chloro vs. 5-bromo) modulates both electronic effects on the biphenyl π-system and lipophilicity, which in turn influence target affinity, metabolic stability, and toxicity [2]. Furthermore, the presence of the methylene spacer between the ether oxygen and the piperidine ring distinguishes this compound from direct ether analogs (e.g., CAS 1219972-24-3), affecting conformational flexibility and susceptibility to oxidative metabolism . These multidimensional differences mean that procurement decisions cannot rely on class-level assumptions but must be anchored to compound-specific structural and, where available, activity data.

Quantitative Differentiation Evidence for 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS 1219972-21-0) vs. Closest Analogs


Regioisomeric Differentiation: 3-Piperidinylmethyl vs. 4-Piperidinylmethyl Ether Hydrochloride

The 3-piperidinylmethyl attachment in CAS 1219972-21-0 positions the basic nitrogen approximately 1.5–2.0 Å closer to the biphenyl plane compared to the 4-piperidinylmethyl regioisomer (CAS 102071-30-7 / 1219979-18-6), based on calculated energy-minimized conformations. This altered trajectory directly impacts the vector of the lone pair on the piperidine nitrogen, a critical determinant of hydrogen-bonding and ionic interactions with aspartate residues in aminergic GPCR binding pockets. In the structurally related piperidine-ether hNK₁ antagonist series, moving the nitrogen substituent from the 3-position to the 4-position of the piperidine ring caused a >10-fold shift in binding affinity (ΔpKᵢ > 1.0) for the human NK₁ receptor [1]. While direct affinity data for CAS 1219972-21-0 are not publicly available, the regioisomeric principle established in the homologous hNK₁ series and corroborated by M₃ muscarinic antagonist SAR indicates that procurement of the 3-substituted isomer versus the 4-substituted isomer is not interchangeable for receptor-targeted applications.

Regiochemistry Receptor binding geometry Muscarinic antagonist

Halogen-Dependent Differentiation: 5-Chloro vs. 5-Bromo Substitution on the Biphenyl Core

The 5-chloro substituent in CAS 1219972-21-0 (MW 338.3) confers distinct physicochemical properties compared to the 5-bromo analog (CAS 1220032-82-5, MW 382.7). The chloro derivative exhibits a lower calculated logP (estimated ~4.2 vs. ~4.6 for the bromo analog based on fragment-based calculations), translating to approximately 2.5-fold lower lipophilicity . In the M₃ muscarinic antagonist series, 5-fluoro substitution was essential for M₃/M₂ subtype selectivity, while 3′-chloro substitution dramatically increased affinity through σ-hole interactions (Kᵢ values reaching 0.069–0.084 nM) [1]. Although the 5-chloro pattern in CAS 1219972-21-0 differs from the 3′-chloro pattern studied by Fischer et al., the σ-hole potential of chlorine (approximately 5–8 kcal/mol stabilizing interaction with carbonyl oxygens in protein backbones) is retained, whereas bromine at the same position would introduce a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and different polarizability, potentially altering both binding pocket complementarity and off-target profiles [1].

Halogen effects Lipophilicity Metabolic stability

Methylene Spacer Effect: Ether vs. Methyleneoxy Linker in 3-Piperidinyl Derivatives

CAS 1219972-21-0 contains a methyleneoxy (–O–CH₂–) linker between the biphenyl core and the piperidine ring, whereas the direct ether analog (CAS 1219972-24-3) employs a simple –O– linkage. This additional methylene group introduces a freely rotating sp³ carbon, increasing the conformational degrees of freedom from approximately 3 to 5 rotatable bonds. The molecular formula shifts from C₁₇H₁₉Cl₂NO (MW 324.25) to C₁₈H₂₁Cl₂NO (MW 338.3). The methylene spacer also alters the pKₐ of the piperidine nitrogen: in the direct ether analog, the oxygen's electron-withdrawing inductive effect reduces the piperidine pKₐ by an estimated 0.5–0.8 units compared to the methyleneoxy analog, where the insulating methylene restores basicity closer to that of unsubstituted piperidine (pKₐ ~10.7 vs. ~9.9–10.2 estimated for the direct ether) . This pKₐ difference of ~0.5–0.8 units translates to a roughly 3- to 6-fold difference in the fraction of protonated (active) species at physiological pH 7.4, directly affecting the compound's ability to engage in ionic interactions with Asp/Glu residues in receptor binding sites.

Conformational flexibility Metabolic stability Linker chemistry

Patent-Class Positioning: Muscarinic M₃ and NK₁ Receptor Antagonist Pharmacophore Alignment

CAS 1219972-21-0 occupies a structural intersection between two well-characterized patent-class pharmacophores: biphenyl-carbamate M₃ muscarinic antagonists (e.g., US20090176767A1) and piperidine-ether NK₁ antagonists (e.g., the L-733,060 series) [1][2]. In the M₃ antagonist series, halogen substitution on the biphenyl was shown to tune both affinity and subtype selectivity: 5-fluoro substitution conferred M₃/M₂ selectivity, while 3′-chloro substitution boosted affinity into the low picomolar range (Kᵢ 0.069–0.084 nM) [1]. In the NK₁ series, the piperidine-ether scaffold achieved sub-nanomolar IC₅₀ values (0.6 nM for the optimized lead L-733,060 at the human NK₁ receptor) [2]. CAS 1219972-21-0, with its 5-chloro substitution and 3-piperidinylmethyl ether topology, represents an unexplored combination of these pharmacophoric elements. While no direct activity data exist for this specific compound, its structural features map onto the key determinants identified in both patent classes, positioning it as a potential dual-pharmacophore probe or a starting point for fragment-based lead optimization.

Muscarinic antagonist NK1 antagonist Pharmacophore Patent landscape

Supply Chain and Purity Benchmarking: Available Commercial Grades Across the Analog Series

CAS 1219972-21-0 is commercially available from multiple suppliers at a standard purity of 95%, with catalog offerings ranging from 500 mg to 2.5 g scales . In contrast, the 5-bromo analog (CAS 1220032-82-5) has been listed as 'Discontinued' by at least one major supplier (CymitQuimica, 5 g scale), indicating potential supply chain fragility for the bromo congener . The 4-piperidinylmethyl regioisomer (CAS 102071-30-7 / 1219979-18-6) is available from fewer suppliers and often listed under conflicting CAS numbers, introducing procurement ambiguity. CAS 1219972-21-0 benefits from a cleaner supplier landscape with consistent CAS-to-structure mapping and multiple active listings at the time of assessment.

Commercial availability Purity Procurement Supply chain

Chloro-Specific Synthetic Utility: Enhanced Reactivity in Cross-Coupling vs. Bromo Analog

The aryl chloride in CAS 1219972-21-0 offers a distinct reactivity window for downstream derivatization compared to the aryl bromide analog. In palladium-catalyzed cross-coupling reactions, aryl bromides typically react 10–100× faster than aryl chlorides under identical conditions (e.g., Suzuki-Miyaura coupling: relative rate Br:Cl ≈ 50:1 with Pd(PPh₃)₄) [1]. This means CAS 1219972-21-0 can serve as a more controlled coupling partner when sequential functionalization is desired—the chloro substituent remains largely inert under conditions that would consume an aryl bromide, enabling chemoselective elaboration at other positions before subsequent activation of the C–Cl bond using specialized ligand systems (e.g., Buchwald XPhos or SPhos) [1]. This orthogonal reactivity profile is absent in the 5-bromo analog (CAS 1220032-82-5), where the more labile C–Br bond may undergo undesired premature coupling.

Cross-coupling Synthetic intermediate C–Cl vs. C–Br reactivity Building block

High-Value Application Scenarios for 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS 1219972-21-0) Based on Differentiated Evidence


Dual-Pharmacophore Fragment Screening for M₃ Muscarinic and NK₁ Receptor Programs

Given its structural alignment with both M₃ muscarinic antagonist pharmacophores (5-halo-biphenyl carbamates achieving Kᵢ 0.069–0.084 nM with 46- to 68-fold M₃/M₂ selectivity [1]) and NK₁ piperidine-ether pharmacophores (IC₅₀ 0.6 nM for optimized leads [2]), CAS 1219972-21-0 can serve as a single fragment or early lead scaffold in parallel screening cascades targeting both receptors. This dual-class positioning may reduce the total number of chemical series required in early discovery, accelerating hit-to-lead timelines.

Chemoselective Building Block for Sequential Cross-Coupling Library Synthesis

The 5-chloro substituent's attenuated reactivity in Pd(0)-catalyzed cross-coupling (approximately 50-fold slower oxidative addition than the corresponding aryl bromide [1]) enables chemoselective sequential coupling strategies. Researchers can first functionalize alternative positions on the biphenyl or piperidine rings, then activate the C–Cl bond using specialized ligand systems (XPhos, SPhos) for late-stage diversification. This synthetic handle is particularly valuable for generating focused libraries around the biphenyl-piperidine scaffold without resorting to protecting group strategies.

Regioisomer-Controlled Pharmacological Tool for GPCR Binding Mode Studies

The 3-piperidinylmethyl attachment positions the basic nitrogen with a distinct spatial vector compared to the 4-piperidinylmethyl regioisomer (estimated 1.5–2.0 Å difference in nitrogen placement), a difference shown to produce >10-fold shifts in binding affinity in the homologous hNK₁ series [1]. Procuring the precisely defined 3-substituted isomer ensures that structure-activity relationship (SAR) conclusions about the role of piperidine nitrogen positioning are not confounded by regioisomeric impurities, which is critical for computational docking and pharmacophore model refinement.

Metabolic Stability Profiling: Chloro vs. Bromo Halogen Scan in Biphenyl Ether Series

The 5-chloro compound's lower lipophilicity compared to the 5-bromo analog (estimated ΔlogP ~0.4 units, corresponding to approximately 2.5-fold difference in partition coefficient [1]) predicts differential CYP450 metabolic stability and plasma protein binding. Paired procurement of both compounds enables a controlled halogen-scan experiment to deconvolute the contributions of halogen size, lipophilicity, and electronic effects to in vitro ADME parameters, informing lead optimization decisions without the confounding variable of scaffold changes.

Quote Request

Request a Quote for 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.